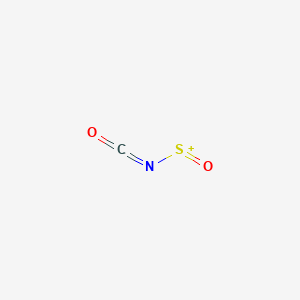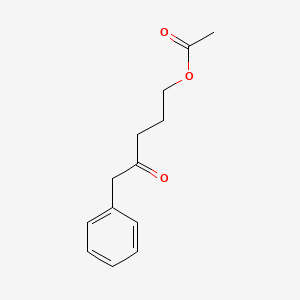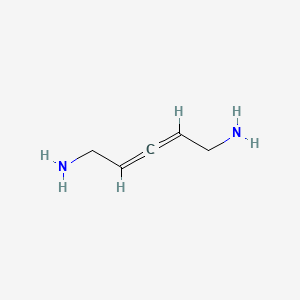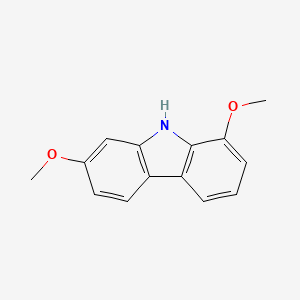
Isocyanato(oxo)sulfanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isocyanato(oxo)sulfanium is a compound that features both isocyanate and sulfonium functional groups. The isocyanate group is characterized by the functional group -N=C=O, while the sulfonium group is a positively charged sulfur atom bonded to three organic substituents. This unique combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isocyanato(oxo)sulfanium can be synthesized through several methods. One common approach involves the reaction of sulfonium salts with isocyanates. The reaction conditions typically include the use of a suitable solvent, such as dichloromethane or acetonitrile, and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene-free methods due to the hazardous nature of phosgene. One such method includes the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea to form carbamates, which are then thermally decomposed to yield isocyanates . This approach not only reduces the environmental impact but also enhances the safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Isocyanato(oxo)sulfanium undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfonium group to a thioether, often using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alcohols and amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, urethanes, and ureas. These products have diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Isocyanato(oxo)sulfanium has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of isocyanato(oxo)sulfanium involves its interaction with nucleophiles and electrophiles. The isocyanate group acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form stable products like urethanes and ureas . The sulfonium group, on the other hand, can participate in various redox reactions, influencing the overall reactivity and stability of the compound . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants used.
Comparación Con Compuestos Similares
Isocyanato(oxo)sulfanium can be compared with other similar compounds, such as:
Sulfonium Salts: These compounds share the sulfonium functional group but lack the isocyanate group.
Isocyanates: Compounds containing only the isocyanate group are widely used in the production of polyurethanes and other polymers.
Sulfoxonium Compounds: These compounds contain a sulfoxonium group instead of a sulfonium group.
The uniqueness of this compound lies in its combination of isocyanate and sulfonium functional groups, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
922493-26-3 |
|---|---|
Fórmula molecular |
CNO2S+ |
Peso molecular |
90.08 g/mol |
Nombre IUPAC |
isocyanato(oxo)sulfanium |
InChI |
InChI=1S/CNO2S/c3-1-2-5-4/q+1 |
Clave InChI |
GNEIEMNCIIOWBV-UHFFFAOYSA-N |
SMILES canónico |
C(=N[S+]=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B14198072.png)

![4-Chloro-2-[4-(4-methylpiperazin-1-yl)phenyl]quinazoline](/img/structure/B14198078.png)

![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14198085.png)
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol](/img/structure/B14198086.png)
![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14198097.png)
![(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B14198110.png)
![Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B14198124.png)

![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)

![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)
